molecular formula C17H18N2O3 B4073945 2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide

2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide

Cat. No. B4073945
M. Wt: 298.34 g/mol
InChI Key: UPXXSWQIWOPHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide, also known as NPPB, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of chloride channels and has been used extensively in various physiological and biochemical studies.

Mechanism of Action

2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide inhibits chloride channels by binding to a specific site on the channel protein. The binding of this compound causes a conformational change in the channel protein, which leads to the inhibition of chloride ion transport. The exact mechanism of action of this compound is still not fully understood, but it is believed to involve the disruption of the chloride channel pore structure.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit airway secretion, smooth muscle contraction, and insulin secretion. This compound has also been shown to inhibit the growth of cancer cells and to induce apoptosis in certain types of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide is its potency as a chloride channel inhibitor. It has been shown to be effective at low concentrations, which makes it a valuable tool in physiological and biochemical studies. However, one limitation of this compound is its non-specificity. It can inhibit multiple types of chloride channels, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving 2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide. One area of interest is the development of more specific chloride channel inhibitors that can target individual types of channels. Another area of interest is the investigation of the role of chloride channels in various disease states, such as cystic fibrosis and cancer. Additionally, the use of this compound in drug discovery and development is an area that warrants further investigation.
Conclusion:
In conclusion, this compound is a potent inhibitor of chloride channels that has been extensively used in scientific research. It has been shown to have a variety of biochemical and physiological effects and has been used to investigate the role of chloride channels in various physiological processes. While this compound has some limitations, it remains a valuable tool in the study of chloride channels and their functions. Further research is needed to fully understand the mechanisms of action of this compound and to explore its potential applications in drug discovery and development.

Scientific Research Applications

2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide has been widely used in scientific research as a tool to investigate the physiological and biochemical functions of chloride channels. It has been shown to inhibit various types of chloride channels, including CFTR, ClC-2, and ClC-3. This compound has also been used to study the role of chloride channels in various physiological processes, such as airway secretion, smooth muscle contraction, and insulin secretion.

properties

IUPAC Name

2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12(14-8-10-16(11-9-14)19(21)22)17(20)18-13(2)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXXSWQIWOPHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide
Reactant of Route 4
Reactant of Route 4
2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-(4-nitrophenyl)-N-(1-phenylethyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.